3-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride
Overview
Description
3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an oxadiazole ring and an aminomethyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride typically involves the cyclization of a hydrazine derivative with a carboxylic acid or its derivatives under acidic conditions. The reaction conditions include the use of strong acids like hydrochloric acid and heating to promote the cyclization process.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale version of the synthetic route mentioned above. The process involves the use of reactors capable of handling high temperatures and pressures, ensuring the efficient conversion of reactants to the desired product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized to form derivatives with different functional groups.
Reduction: The aminomethyl group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring or the aminomethyl group can be substituted with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Primary, secondary, or tertiary amines.
Substitution Products: Alkylated or aminated derivatives of the oxadiazole ring.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: The compound and its derivatives are explored for their potential therapeutic effects, such as anti-inflammatory and antimicrobial properties. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved vary based on the biological context and the specific derivatives of the compound.
Comparison with Similar Compounds
3-(Aminomethyl)pyridine: Similar in structure but lacks the oxadiazole ring.
Isophorone Diamine: Contains an aminomethyl group but has a different ring structure.
5-Amino-1,3,3-trimethylcyclohexanemethanamine: Another compound with an aminomethyl group but different ring system.
Uniqueness: 3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride is unique due to its combination of the oxadiazole ring and the aminomethyl group, which provides it with distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
3-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2.ClH/c1-10(2)6(11)5-8-4(3-7)9-12-5;/h3,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFKGNPLKLJVQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC(=NO1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185299-27-7 | |
Record name | 1,2,4-Oxadiazole-5-carboxamide, 3-(aminomethyl)-N,N-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185299-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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